molecular formula C12H23BrN4O2S B149246 Biotin ethylenediamine hydrobromide CAS No. 216299-38-6

Biotin ethylenediamine hydrobromide

Cat. No. B149246
M. Wt: 367.31 g/mol
InChI Key: SGNZEZHLDUVMMU-GRIHUTHFSA-N
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Description

Biotin ethylenediamine hydrobromide, also known as Neurobiotin™, is a biochemical used in proteomics research . It is a solid, white substance soluble in DMSO . The molecular formula is C12H23BrN4O2S and the molecular weight is 367.31 .


Molecular Structure Analysis

The molecular structure of Biotin ethylenediamine hydrobromide is represented by the formula C12H23BrN4O2S . The compound is a derivative of biotin, a 244 dalton vitamin, which binds with high affinity to both avidins and streptavidins .


Chemical Reactions Analysis

Biotin ethylenediamine hydrobromide is widely used to label biomolecules that contain either carboxy, phosphonyl, or carbonyl groups . For example, it is used for the biotinylation of nucleosides that have an aldehyde group .


Physical And Chemical Properties Analysis

Biotin ethylenediamine hydrobromide is a solid, white substance that is soluble in DMSO . It has a molecular weight of 367.31 .

Scientific Research Applications

Blood-Brain Barrier Permeability Studies

Biotin ethylenediamine (BED) has been evaluated as a permeability tracer for the blood-brain barrier (BBB) in developing and adult opossums (Monodelphis domestica). Its characteristics, including stability in plasma and low plasma protein binding, make it a suitable marker for studying the effectiveness of tight junctions in cortical vessels during brain development and adulthood (Ek et al., 2006).

Magnetic Nanoparticles in Immunoassay and DNA Detection

In the study of bio-compatible magnetic nanoparticles, ethylenediamine, which is structurally related to biotin ethylenediamine, has been used for suspending nanoparticles. These nanoparticles, in conjunction with avidin-biotin interactions, have been qualitatively analyzed for their application in enzyme-linked immunosorbent assay (ELISA) methods. This indicates potential applications of biotin ethylenediamine hydrobromide in immunoassays and DNA detection technologies (Chan et al., 2006).

Affinity Chromatography

Biotin ethylenediamine hydrobromide could be utilized in affinity chromatography. Functionalization of capillary-channeled polymer (C-CP) fibers with biotin for high-performance liquid chromatography (HPLC) is an example, where biotin-functionalized fibers have shown potential for selective protein separation. This suggests that biotin ethylenediamine hydrobromide could be used for similar purposes in scientific research (Jiang & Marcus, 2014).

Safety And Hazards

The safety data sheet for Biotin ethylenediamine hydrobromide indicates that it is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of exposure, the recommended first aid measures include moving the person into fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, flushing eyes with water as a precaution if it comes into contact with eyes, and rinsing mouth with water if swallowed .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNZEZHLDUVMMU-GRIHUTHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628730
Record name N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin ethylenediamine hydrobromide

CAS RN

216299-38-6
Record name N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
L Hu, AJ Olson, RI Weiner, PC Goldsmith - Neuroendocrinology, 1999 - karger.com
… C Neurobiotin (biotin ethylenediamine hydrobromide), MW 328 D. Dye structure, diameter, and charge affect their ability to transit GJs, and may create apparent differences in the …
Number of citations: 31 karger.com
R biotinyl anti-EpCAM - scholar.archive.org
… -biotin 1, Pierce), biotin-PEG7-amine (2A, Bioscience), N-biotinyl-3, 6-dioxaoctane-1, 8-diamine trifluoroacetate salt solution (2B, Sigma-Aldrich), biotin ethylenediamine hydrobromide (…
Number of citations: 0 scholar.archive.org
A Ponce, I Larre, A Castillo, R García-Villegas… - Cellular Physiology and …, 2014 - karger.com
Background/Aims: The finding that endogenous ouabain acts as a hormone prompted efforts to elucidate its physiological function. In previous studies, we have shown that 10 nM …
Number of citations: 31 karger.com
S Al Terary, C Mangeney, R Brayner, T Antoun… - Sensor …, 2008 - ingentaconnect.com
… Biotylation of the terthiophene was accomplished by reacting the N-hydroxysuccinimidyl esters with appropriate amounts of biotin ethylenediamine hydrobromide in PBS solution, buffer …
Number of citations: 4 www.ingentaconnect.com
S Balme, JM Janot, P Déjardin, EN Vasina… - Journal of membrane …, 2006 - Elsevier
In conditions of tangential flow, the confocal fluorescence technique is applied to the determination of the concentration profile of a fluorescent protein in the direction normal to a sheet …
Number of citations: 25 www.sciencedirect.com
ME Lidell, MEV Johansson, GC Hansson - Journal of Biological Chemistry, 2003 - ASBMB
… h at room temperature in either a citric acid-Na 2 HPO 4 , pH 7.4 buffer, a citric acid-Na 2 HPO 4 , pH 5.4 buffer, or in the latter containing 1 μmol of biotin ethylenediamine hydrobromide (…
Number of citations: 113 www.jbc.org
C Suspéne, B Piro, S Reisberg, MC Pham… - Journal of Materials …, 2013 - pubs.rsc.org
… In a separate flask, to a solution of biotin ethylenediamine hydrobromide (50 mg, 0.14 mmol) in 5 mL of DMF was added DMAP (30.7 mg, 0.25 mmol). The mixture was stirred at room …
Number of citations: 52 pubs.rsc.org
L Ferez, T Thami, E Akpalo, V Flaud, L Tauk, JM Janot… - Langmuir, 2011 - ACS Publications
… Avidin was also labeled via the previous biotin–ethylenediamine hydrobromide reaction with Alexa succinimidyl ester as described elsewhere. (61) The mixture was then put in an ad …
Number of citations: 14 pubs.acs.org
BY Won, DW Lee, SC Shin, DY Cho, SS Lee… - Biosensors and …, 2008 - Elsevier
… The AQ–NHS conjugate (0.5 mmol) and biotin ethylenediamine hydrobromide (0.5 mmol in DMSO) were reacted in dichloromethane (5 mL) for 24 h at room temperature. Concentration …
Number of citations: 30 www.sciencedirect.com
L Tauk, T Thami, L Ferez, A Kocer, JM Janot… - Colloids and Surfaces B …, 2013 - Elsevier
… Avidin was also labeled via previous biotin-ethylenediamine hydrobromide (Sigma B9181) reaction with alexa succinimidyl ester as described elsewhere [22]. The mixture was then put …
Number of citations: 6 www.sciencedirect.com

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